6-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an amine and a suitable carbonyl compound.
Coupling Reactions: The various rings and groups are coupled together using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium catalysts) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
6-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyridazine and pyrrolidine rings contribute to its overall stability and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(3-Fluorophenyl)pyridazin-3-yl derivatives: These compounds share the pyridazine and fluorophenyl groups but differ in other substituents.
Pyrrolidine-1-carbonyl derivatives: These compounds have the pyrrolidine ring and carbonyl group but lack the pyridazine ring.
Uniqueness
6-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both pyridazine and pyrrolidine rings, along with the fluorophenyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H20FN5O3 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
6-[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidine-1-carbonyl]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C21H20FN5O3/c1-26-20(28)8-6-18(25-26)21(29)27-10-9-14(12-27)13-30-19-7-5-17(23-24-19)15-3-2-4-16(22)11-15/h2-8,11,14H,9-10,12-13H2,1H3 |
InChI Key |
DOUKNQDVCVUONQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.